5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidinone core structure
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoromethyl group: This step may involve difluoromethylation reactions using reagents such as difluoromethyl sulfone or difluoromethyl diazo compounds.
Functionalization with methoxyethyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the difluoromethyl group or other functional groups.
Substitution: The methoxy groups can be substituted with other nucleophiles under suitable conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its difluoromethyl group can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrido[2,3-d]pyrimidinone core can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include other difluoromethylated heterocycles and pyrido[2,3-d]pyrimidinones. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical behaviors.
Properties
Molecular Formula |
C18H17F2N3O3S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-(2-methoxyethyl)-7-(3-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F2N3O3S/c1-25-7-6-23-16-14(17(24)22-18(23)27)12(15(19)20)9-13(21-16)10-4-3-5-11(8-10)26-2/h3-5,8-9,15H,6-7H2,1-2H3,(H,22,24,27) |
InChI Key |
DNOWXKVYQJABKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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